

"1-(3,4-Dichlorophenyl)urea" role as a metabolite of Diuron

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3,4-Dichlorophenyl)urea

Cat. No.: B109879

[Get Quote](#)

An In-depth Technical Guide on **1-(3,4-Dichlorophenyl)urea** (DCPU) as a Metabolite of Diuron

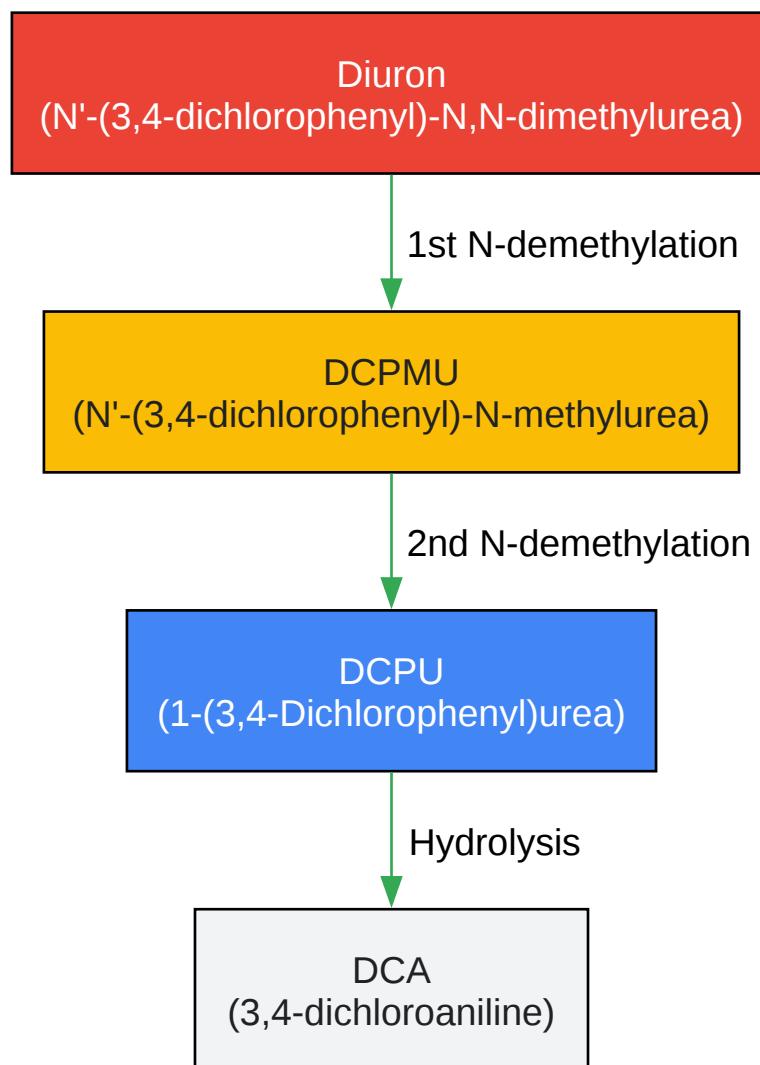
Introduction

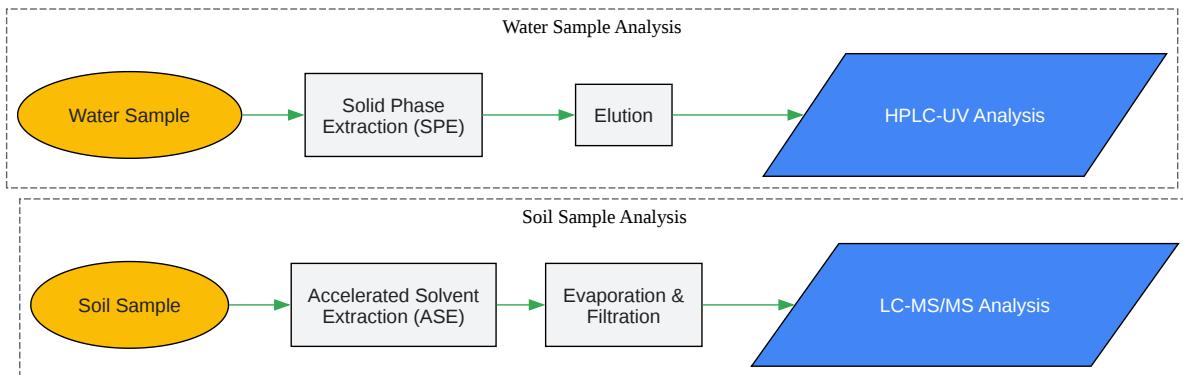
Diuron, chemically known as N'-(3,4-dichlorophenyl)-N,N-dimethylurea, is a broad-spectrum phenylurea herbicide used to control a wide variety of annual and perennial weeds in agricultural and non-agricultural settings.^{[1][2]} Following its application, Diuron undergoes transformation in the environment and in biological systems, leading to the formation of several metabolites. Among these, **1-(3,4-Dichlorophenyl)urea**, also known as DCPU or didemethyldiuron, is a significant degradation product.^{[3][4][5]} The study of Diuron's metabolites is critical as they can exhibit different physicochemical properties, persistence, and toxicity compared to the parent compound.^[6] In some cases, metabolites like DCPU and the subsequent product, 3,4-dichloroaniline (DCA), have demonstrated enhanced toxicity, posing a continued or even greater risk to non-target organisms and ecosystems.^{[6][7]} This guide provides a comprehensive technical overview of DCPU, focusing on its formation, chemical properties, analytical quantification, and toxicological significance.

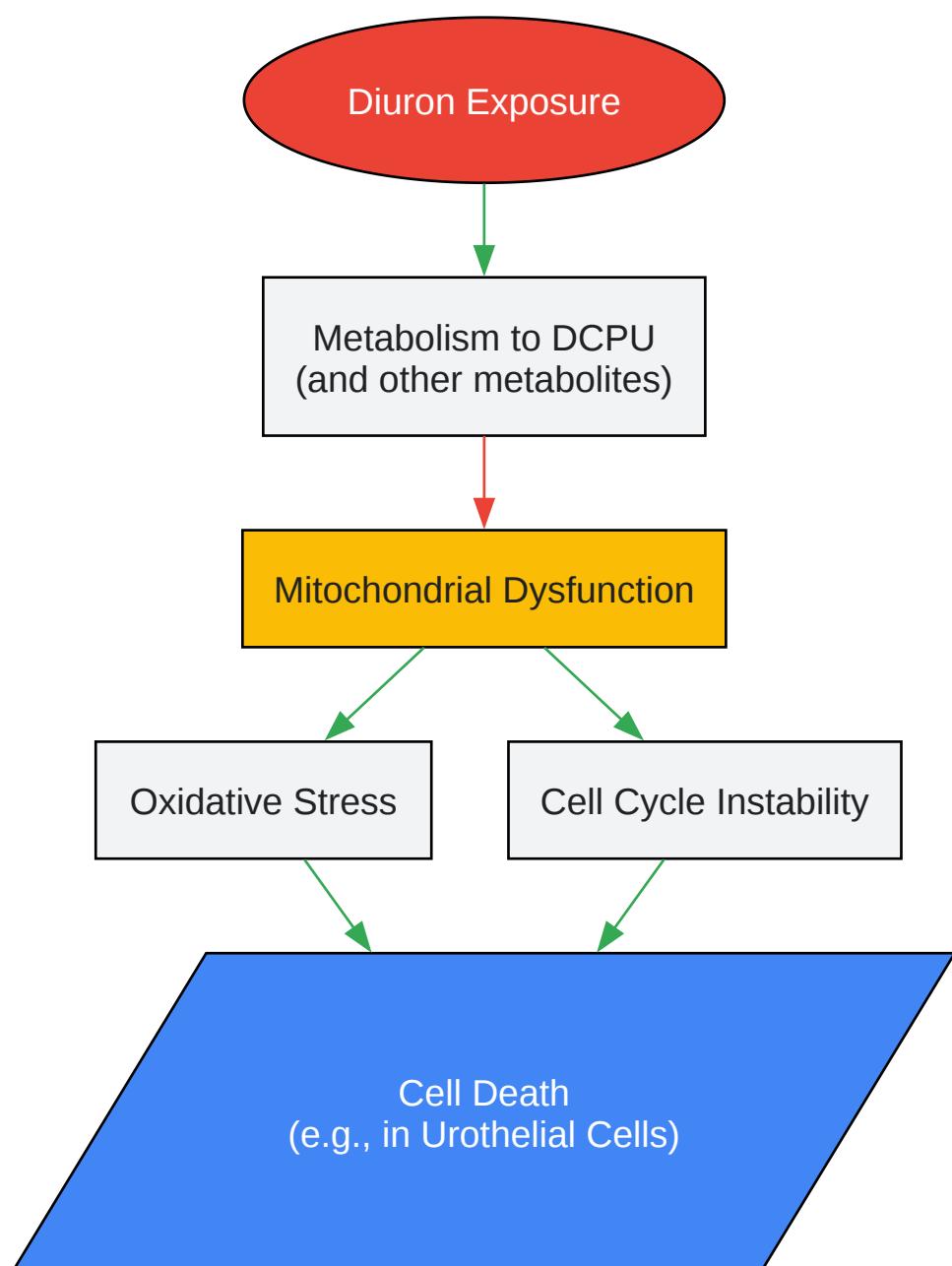
Chemical Properties of 1-(3,4-Dichlorophenyl)urea (DCPU)

DCPU is a dichlorobenzene and a member of the phenylurea class of compounds.^{[5][8]} It is recognized as a major environmental transformation product of Diuron.^[5]

Property	Value	Source
Chemical Name	1-(3,4-Dichlorophenyl)urea	[8]
Synonyms	DCPU, Diuron-desdimethyl, (3,4-Dichlorophenyl)urea	[5][9]
CAS Number	2327-02-8	[5][10]
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ O	[5][8]
Molecular Weight	205.04 g/mol	[5][8]
Melting Point	155.6-156.3 °C	[9]
Boiling Point	302.2 ± 32.0 °C (Predicted)	[9]
Density	1.534 g/cm ³	[9]
pKa	13.45 ± 0.70 (Predicted)	[9]
Appearance	White to Off-White Solid	[9]


Metabolic Pathways of Diuron to DCPU


The primary pathway for the biodegradation of Diuron in soil, water, and biological systems is through a sequential N-demethylation process.[4][11] This transformation is typically mediated by microbial enzymes.[4][11]


- First N-demethylation: Diuron is first demethylated to form the intermediate metabolite N'-(3,4-dichlorophenyl)-N-methylurea (DCPMU).[4][11][12]
- Second N-demethylation: DCPMU is further demethylated to yield **1-(3,4-dichlorophenyl)urea** (DCPU).[11][12]
- Hydrolysis: DCPU can then be hydrolyzed, cleaving the urea bridge to form 3,4-dichloroaniline (DCA), which is often the final major product of this degradation pathway and is known for its persistence and toxicity.[11][12][13]

While this sequential demethylation is the most commonly cited pathway, some microbial strains have been shown to directly hydrolyze Diuron to 3,4-DCA without the formation of

intermediate metabolites.[\[11\]](#)[\[12\]](#) In mammals, such as rats, DCPU is a predominant urinary metabolite following Diuron exposure.[\[2\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. canada.ca [canada.ca]
- 5. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-(3,4-DICHLOROPHENYL)UREA | 2327-02-8 [chemicalbook.com]
- 9. 1-(3,4-DICHLOROPHENYL)UREA | 2327-02-8 [amp.chemicalbook.com]
- 10. 1-(3,4-Dichlorophenyl)urea | LGC Standards [lgcstandards.com]
- 11. Frontiers | Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Diuron metabolites and urothelial cytotoxicity: in vivo, in vitro and molecular approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["1-(3,4-Dichlorophenyl)urea" role as a metabolite of Diuron]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b109879#1-3-4-dichlorophenyl-urea-role-as-a-metabolite-of-diuron\]](https://www.benchchem.com/product/b109879#1-3-4-dichlorophenyl-urea-role-as-a-metabolite-of-diuron)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com